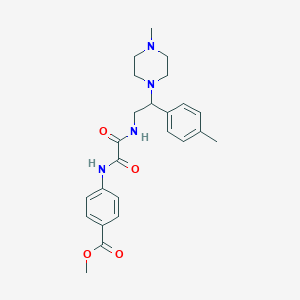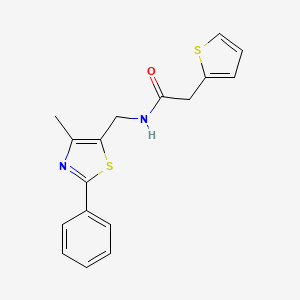
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antifungal activities. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to modulate the activity of various neurotransmitters, including acetylcholine and dopamine, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its high yield of synthesis, its broad spectrum of biological activities, and its potential as a fluorescent probe for the detection of zinc ions. However, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
For research on N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide include the optimization of its synthesis method, the elucidation of its mechanism of action, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, future research could focus on the development of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide derivatives with improved pharmacological properties and the investigation of the structure-activity relationship of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide and its derivatives. Finally, future research could explore the use of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide as a fluorescent probe for the detection of other metal ions in biological systems.
Méthodes De Synthèse
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can be synthesized using various methods, including the reaction of 2-(thiophen-2-yl)acetic acid with thionyl chloride, followed by the reaction with 4-methyl-2-phenylthiazole-5-carbaldehyde. Another method involves the reaction of 2-(thiophen-2-yl)acetic acid with N-(4-methyl-2-phenylthiazol-5-yl)methanesulfonamide, followed by the reaction with thionyl chloride. The yield of N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide using these methods has been reported to be around 80%.
Applications De Recherche Scientifique
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has been studied for its potential as a fluorescent probe for the detection of zinc ions in biological systems.
Propriétés
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-15(11-18-16(20)10-14-8-5-9-21-14)22-17(19-12)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHSXKMIHUJDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)
![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)
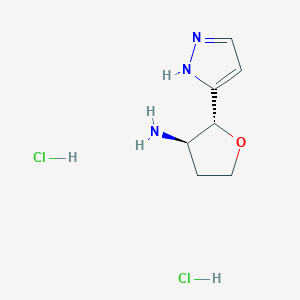
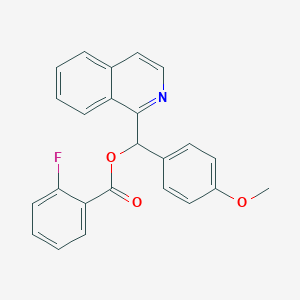

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)
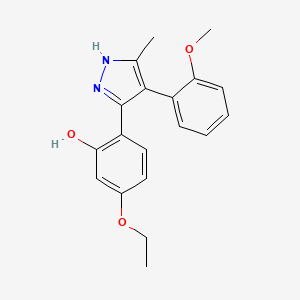
![2-chloro-6-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2587165.png)
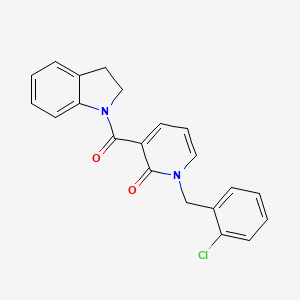
![2-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-cyclopentyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2587168.png)
